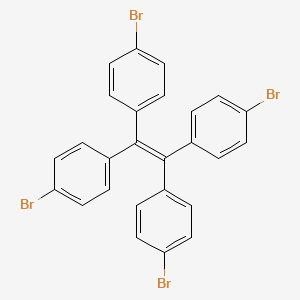

1,1,2,2-Tetrakis(4-bromophenyl)ethene

描述

Overview of Tetraphenylethylene (B103901) (TPE) Derivatives in Materials Science

Tetraphenylethylene and its derivatives are a class of molecules that have become indispensable in materials science. researchgate.net Their propeller-shaped, non-planar structure prevents strong intermolecular π–π stacking in the solid state, a common issue that often quenches fluorescence in conventional dyes. nih.gov This unique feature is the foundation for their application in a variety of advanced materials. researchgate.net TPE derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), fluorescent sensors, and biomedical imaging. rsc.orgnih.gov The versatility of the TPE scaffold allows for straightforward chemical modification, enabling the fine-tuning of its photophysical and chemical properties to suit specific applications. nih.gov

Significance of Aggregation-Induced Emission (AIE) in TPE Scaffolds

The phenomenon of aggregation-induced emission (AIE) is a cornerstone of the utility of TPE derivatives. nih.gov Unlike traditional fluorescent molecules that exhibit strong emission in dilute solutions but become weakly emissive or non-emissive upon aggregation (a phenomenon known as aggregation-caused quenching or ACQ), AIE-active molecules, or AIEgens, behave in the opposite manner. nih.govunipi.it TPE and its derivatives are quintessential examples of AIEgens. researchgate.net

In dilute solutions, the phenyl rings of the TPE core can undergo active intramolecular rotations, which provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. nih.govnih.gov However, when these molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are restricted. nih.govunipi.it This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to strong fluorescence emission. nih.gov This "switchable" fluorescence behavior makes TPE-based materials highly sensitive probes for various analytes and physical stimuli. rsc.orgrsc.org

The table below summarizes the key characteristics of the AIE phenomenon in TPE scaffolds.

| Feature | Description | Significance in TPE Scaffolds |

| Emission Behavior | Weak or no fluorescence in dilute solutions; strong fluorescence in aggregated or solid states. unipi.it | Enables the development of "turn-on" fluorescent probes and sensors. rsc.org |

| Underlying Mechanism | Restriction of Intramolecular Motion (RIM), specifically the rotation of the phenyl rings. nih.gov | The propeller-shaped structure of TPE is crucial for this mechanism. nih.gov |

| Advantages over ACQ Dyes | High emission efficiency in the solid state, overcoming the limitations of conventional fluorophores. nih.gov | Ideal for applications in solid-state devices like OLEDs and as imaging agents in biological systems where aggregation can occur. rsc.orgnih.gov |

Role of Halogen Substitution in TPE Chemistry

The introduction of halogen atoms, such as bromine, onto the TPE scaffold plays a significant role in modulating its chemical and photophysical properties. bohrium.comrsc.org Halogen substitution can influence the electronic nature of the molecule, its molecular packing in the solid state, and its reactivity. bohrium.com In the case of 1,1,2,2-tetrakis(4-bromophenyl)ethene, the bromine atoms are electron-withdrawing groups that can affect the energy levels of the molecule. arxiv.org

Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in directing the self-assembly of TPE derivatives and enhancing their AIE properties. bohrium.comrsc.org The position of the bromine substituent on the phenyl rings can lead to different intermolecular interactions, which in turn affects the fluorescence quantum yield. bohrium.comrsc.org The bromine atoms in TPE-Br also serve as versatile synthetic handles, allowing for further functionalization through cross-coupling reactions, such as the Suzuki coupling, to create more complex and functional TPE derivatives. nih.govacs.org

Historical Context and Evolution of Research on this compound (TPE-Br/TBPE)

Research into tetraphenylethylene and its derivatives gained significant momentum with the discovery of the aggregation-induced emission phenomenon. nih.gov Within this context, this compound emerged as a crucial intermediate. nih.gov Its synthesis is often a primary step in the creation of more elaborate TPE-based functional molecules. acs.org

Early synthetic routes to TPE-Br involved the bromination of tetraphenylethylene. nih.govacs.org A common method utilizes bromine in the presence of a catalyst like glacial acetic acid, with dichloromethane (B109758) as a solvent, to achieve bromination at the para-positions of the phenyl rings. nih.govacs.org Another synthetic pathway is the McMurry coupling reaction of 4-bromobenzophenone (B181533) derivatives, which constructs the central ethene bond.

The evolution of research on TPE-Br has been driven by its utility as a versatile building block. Initially used to create simple derivatives, the focus has shifted towards its incorporation into more complex architectures such as conjugated microporous polymers and advanced fluorescent probes. nih.govrsc.org The ability to readily substitute the bromine atoms via cross-coupling reactions has been a key enabler of this evolution, allowing researchers to append a wide variety of functional groups to the TPE core. nih.govacs.org

The table below outlines common synthetic routes for TPE-Br.

| Synthetic Route | Precursors | Key Reagents | Typical Yield |

| Direct Bromination | Tetraphenylethylene | Bromine (Br₂), Glacial Acetic Acid, Dichloromethane | 90% nih.govacs.org |

| McMurry Coupling | 4-Bromobenzophenone | Low-valent titanium species (e.g., TiCl₄, Zn) | 70-85% |

Current Research Landscape and Emerging Applications of TPE-Br

The current research landscape for this compound is vibrant and expanding, primarily leveraging its role as a key synthetic intermediate. Its applications are branching out into several high-technology areas.

One of the most prominent applications is in the development of fluorescent sensors. By functionalizing TPE-Br through Suzuki coupling reactions, researchers have created probes for the detection of various analytes, including nitroaromatic compounds, which are components of many explosives. nih.govacs.org The AIE properties of the resulting TPE derivatives allow for highly sensitive "turn-off" or "turn-on" detection mechanisms. nih.gov

In materials science, TPE-Br is used as a monomer for the synthesis of conjugated microporous polymers. rsc.org These polymers exhibit strong fluorescence in the solid state and have high surface areas, making them promising candidates for applications in chemical sensing and gas storage. rsc.org

Furthermore, the unique photophysical properties of TPE-Br and its derivatives are being explored in the field of optoelectronics. The high solid-state emission efficiency of AIEgens makes them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net Research is ongoing to incorporate TPE-Br-based materials into more efficient and stable light-emitting devices. The bromine atoms also contribute to the "hot exciton" mechanism, which is relevant for developing efficient and ultrafast organic scintillators for applications in medical diagnostics and high-energy physics. researchgate.net

Emerging research also points to the potential of TPE-Br derivatives in biological applications, such as in the development of fluorescent probes for bio-imaging and as biosensors. The AIE properties are particularly advantageous in these contexts, as they can lead to high signal-to-noise ratios in complex biological environments. rsc.org

The following table details some of the emerging applications of TPE-Br.

| Application Area | Specific Use | Underlying Principle |

| Chemical Sensing | Detection of nitroaromatic explosives. nih.govacs.org | AIE-based fluorescence quenching upon interaction with the analyte. nih.gov |

| Advanced Polymers | Synthesis of conjugated microporous polymers. rsc.org | Use as a fluorescent building block in polymerization reactions. |

| Optoelectronics | Organic light-emitting diodes (OLEDs) and organic scintillators. researchgate.netresearchgate.net | High solid-state fluorescence efficiency and hot exciton (B1674681) mechanism. researchgate.netresearchgate.net |

| Biomedical Probes | Fluorescent probes for imaging and diagnostics. | AIE properties provide high-contrast imaging in biological systems. rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-[1,2,2-tris(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Br4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRLDGKMJJEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61326-44-1 | |

| Record name | Tetrakis(4-bromophenyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1,2,2 Tetrakis 4 Bromophenyl Ethene

Direct Bromination of Tetraphenylethylene (B103901) (TPE)

The principal and most direct synthetic route to 1,1,2,2-Tetrakis(4-bromophenyl)ethene involves the electrophilic substitution reaction of tetraphenylethylene (TPE) with bromine. This method facilitates the simultaneous bromination of all four phenyl rings, primarily at the para-position, due to the activating nature of the phenyl groups and the steric hindrance at the ortho and meta positions. nih.govacs.org

Reaction Conditions and Reagent Optimization for High Yields

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several key reaction parameters, including stoichiometry, temperature, reaction time, and the choice of solvent. nih.gov

Achieving exhaustive bromination of all four phenyl groups on the TPE molecule necessitates the use of a significant molar excess of the brominating agent, typically molecular bromine (Br₂). Research indicates that a high bromine-to-TPE ratio is crucial for driving the reaction to completion and maximizing the yield of the desired tetrabrominated product. Experimental procedures report using Br₂-to-TPE molar ratios ranging from approximately 7:1 to 10:1. rsc.org For instance, one reported synthesis uses 21.07 mmol of bromine for 3.01 mmol of TPE, a ratio of about 7:1. rsc.org Another protocol suggests a 10:1 ratio is optimal to ensure complete substitution. This substantial excess is required to overcome the deactivating effect of the bromine atoms as they are progressively added to the phenyl rings.

| Reactant | Amount (mmol) | Molar Ratio (Br₂:TPE) | Source |

|---|---|---|---|

| Tetraphenylethylene (TPE) | 2.7 | ~7.8 : 1 | acs.org |

| Molecular Bromine (Br₂) | 21.0 | ||

| Tetraphenylethylene (TPE) | 15.6 | 10 : 1 | |

| Molecular Bromine (Br₂) | 156.3 | ||

| Tetraphenylethylene (TPE) | 3.01 | ~7 : 1 | rsc.org |

| Molecular Bromine (Br₂) | 21.07 |

Temperature control is critical throughout the reaction. The addition of bromine is typically performed at low temperatures, between 0°C and 5°C, often using an ice bath. acs.orgrsc.org This initial cooling helps to mitigate the exothermic nature of the reaction and control the reaction rate, preventing undesirable side reactions.

Following the initial addition, the reaction duration and temperature can vary. Some procedures involve stirring at 0°C for several hours, followed by allowing the mixture to warm to room temperature. rsc.org Another approach involves heating the reaction mixture to 50°C for approximately 60-120 minutes after the initial cooling period. nih.govacs.org Alternatively, prolonged stirring at room temperature (25°C) for 16 to 24 hours can also be employed to ensure the reaction proceeds to completion.

| Initial Temperature | Subsequent Temperature | Total Duration | Source |

|---|---|---|---|

| 0°C | 50°C | ~2 hours | nih.govacs.org |

| 0-5°C | 25°C (Room Temp.) | 16-24 hours | |

| 0°C | Room Temperature | 7 hours at 0°C | rsc.org |

Monitoring Reaction Progress (e.g., TLC, UV Light)

The progress of the bromination reaction is consistently monitored using thin-layer chromatography (TLC). nih.govacs.org This technique allows for the direct visualization of the consumption of the starting material, TPE. acs.org A key advantage in this specific reaction is that TPE is fluorescent under UV light, a property that is not prominent in the tetrabrominated product. Therefore, the disappearance of the fluorescent TPE spot on the TLC plate when irradiated with UV light (e.g., at 365 nm) serves as a clear indicator that the reaction is complete. nih.gov

Purification Strategies and Yield Optimization (e.g., Recrystallization)

Upon completion of the reaction as determined by TLC, a multi-step workup and purification process is necessary to isolate the pure this compound and optimize the final yield.

The first step typically involves quenching the reaction to remove the significant excess of unreacted bromine. This is often achieved by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate. rsc.org Following the removal of excess bromine, the crude product is typically collected as a precipitate. This solid is then washed with various solvents to remove impurities. Washing with cold water helps to remove any remaining acetic acid, while subsequent washes with ethanol (B145695) can eliminate other organic byproducts. nih.govacs.org

The final and most crucial step for achieving high purity is recrystallization. The crude product is dissolved in a suitable solvent or solvent mixture, such as ethanol/benzene (B151609), and allowed to slowly crystallize, which results in the formation of a pure crystalline solid. This process is essential for obtaining a product with purity levels often exceeding 90%. Optimized reaction and purification strategies have led to reported yields as high as 90-96%. nih.govacs.org

McMurry Coupling of 4-Bromobenzophenone (B181533) Derivatives

The McMurry reaction stands as a powerful and widely utilized method for the synthesis of sterically hindered alkenes, including this compound. nih.govwikipedia.org This reductive coupling of two ketone molecules provides a direct pathway to the desired tetrasubstituted ethene core.

The necessary precursor for the McMurry coupling is 4-bromobenzophenone. This diaryl ketone is commonly synthesized via the Friedel-Crafts acylation of bromobenzene (B47551). In this electrophilic aromatic substitution reaction, bromobenzene is treated with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction introduces the benzoyl group predominantly at the para-position of the bromobenzene ring due to steric hindrance at the ortho-positions.

The general reaction is as follows: Bromobenzene + Benzoyl Chloride --(AlCl₃)--> 4-Bromobenzophenone + HCl

The yield and purity of the 4-bromobenzophenone product can be influenced by reaction conditions such as temperature and the molar ratio of reactants and catalyst.

Table 1: Reagents and Conditions for Friedel-Crafts Acylation of Bromobenzene

| Reagent/Condition | Role/Parameter | Notes |

| Bromobenzene | Starting material | The aromatic substrate |

| Benzoyl Chloride | Acylating agent | Provides the benzoyl group |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst | Activates the acylating agent |

| Solvent | Reaction medium | Typically a non-polar solvent like dichloromethane (B109758) |

| Temperature | Reaction parameter | Often performed at elevated temperatures |

The core of the McMurry reaction is the reductive coupling of 4-bromobenzophenone using low-valent titanium species. These reactive species are generated in situ by the reduction of titanium halides, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a reducing agent like zinc powder, lithium aluminum hydride (LiAlH₄), or an alkali metal. wikipedia.orgrsc.org

The proposed mechanism involves the following key steps:

Single Electron Transfer (SET): The low-valent titanium species transfers electrons to the carbonyl groups of two 4-bromobenzophenone molecules, forming ketyl radical anions.

Pinacol (B44631) Coupling: These radical anions then dimerize to form a titanium-bound pinacolate intermediate. wikipedia.orgjove.com

Deoxygenation: The oxophilic titanium then facilitates the deoxygenation of the pinacolate, leading to the formation of the central carbon-carbon double bond and yielding this compound. wikipedia.org

The reaction is typically carried out under an inert atmosphere in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive low-valent titanium species. nih.gov

Table 2: Common Low-Valent Titanium Systems for McMurry Coupling

| Titanium Source | Reducing Agent | Typical Solvent |

| TiCl₃ | LiAlH₄ | THF |

| TiCl₄ | Zn | THF |

| TiCl₃ | K | THF |

| TiCl₄ | Mg | THF |

The McMurry coupling is generally an efficient method for synthesizing symmetrical tetrasubstituted alkenes like this compound, with reported yields often being moderate to good. However, the reaction's efficiency can be influenced by the specific low-valent titanium system used and the reaction conditions.

A key consideration is selectivity. The primary desired product is the alkene, but side reactions can occur. One potential side product is the corresponding pinacol (1,2-diol), which can be formed if the deoxygenation step is incomplete. rsc.org The formation of the pinacol is more likely at lower reaction temperatures. jove.com Over-reduction to the corresponding ethane (B1197151) derivative is another possible side reaction that needs to be controlled.

The main drawback of the McMurry reaction is the use of stoichiometric amounts of the reducing metal, which generates significant metallic waste, and the often harsh reaction conditions, including high temperatures and prolonged reaction times. rsc.org

Alternative and Emerging Synthetic Routes

While the McMurry coupling is the predominant method, other synthetic strategies and considerations are emerging, particularly concerning efficiency and scalability.

Currently, there is limited to no information available in the scientific literature describing the use of vapor-diffusion methods for the direct synthesis of this compound or its derivatives. While vapor-phase techniques are employed in materials science for applications like creating sensors from existing tetraphenylethylene compounds, it does not appear to be an established synthetic route for the initial formation of the molecule itself. researchgate.net

The industrial-scale production of this compound and other AIEgens presents several challenges. nih.gov While the McMurry reaction is effective at the lab scale, its transition to an industrial process is hampered by several factors:

Stoichiometric Metal Waste: The reaction requires a large excess of a reducing metal, such as zinc, leading to the generation of significant amounts of metal waste, which is costly and environmentally unfriendly to manage.

Harsh Reaction Conditions: The high temperatures and long reaction times often required for the McMurry coupling can be energy-intensive and may lead to side product formation, complicating purification. rsc.org

Moisture Sensitivity: The low-valent titanium reagents are extremely sensitive to moisture and air, necessitating stringent anhydrous and inert atmosphere conditions, which can be challenging and expensive to maintain on a large scale. nih.gov

For these reasons, the development of more sustainable and efficient catalytic methods for the synthesis of tetraphenylethylene derivatives is an active area of research. Overcoming these hurdles is crucial for the broader commercial application of these promising AIE materials in fields such as organic light-emitting diodes (OLEDs) and biomedical imaging. nih.govacs.org

Considerations for Industrial-Scale Production

Continuous-Flow Reactor Implementations

The adaptation of synthetic routes for this compound to continuous-flow systems presents a significant step forward in process optimization. Continuous-flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters compared to traditional batch methods. rsc.org This enhanced control is particularly beneficial for the key reactions involved in the synthesis: the McMurry coupling and the subsequent bromination.

The McMurry coupling, a reductive coupling of ketones to form alkenes, is a crucial step in forming the tetraphenylethylene backbone. nih.govpku.edu.cn In a continuous-flow setup, solutions of the starting ketone and the low-valent titanium reagent can be precisely mixed and heated within a reactor coil. numberanalytics.comijprajournal.com The high surface-area-to-volume ratio of microreactors or meso-flow reactors facilitates rapid heat transfer, allowing for precise temperature control and minimizing the formation of thermal hotspots, which can be a concern in large-scale batch reactions. rsc.orgtue.nl This can lead to improved reaction yields and selectivity.

Similarly, the electrophilic bromination of the tetraphenylethylene core to yield this compound can be effectively managed in a continuous-flow system. The use of hazardous reagents like molecular bromine can be made safer by generating it in situ within the flow reactor, thereby avoiding the storage of large quantities of this corrosive and toxic substance. nih.govsemanticscholar.orgmdpi.com A continuous-flow process allows for the precise control of stoichiometry and residence time, which is critical for achieving the desired degree of bromination while minimizing side reactions. researchgate.net

A hypothetical continuous-flow setup for this synthesis could involve two main stages. The first stage would be a heated reactor for the McMurry coupling, followed by an in-line separation or quenching step. The resulting crude tetraphenylethylene solution would then be introduced into a second reactor, where it would be mixed with a stream of the brominating agent. The final product stream could then be subjected to in-line purification.

Interactive Data Table: Hypothetical Continuous-Flow Parameters for the Synthesis of this compound

| Parameter | McMurry Coupling Stage | Bromination Stage |

| Reactor Type | Heated Coil Reactor | Packed-Bed Reactor |

| Temperature | 80-120 °C | 25-50 °C |

| Residence Time | 10-30 minutes | 5-15 minutes |

| Reactant A | 4,4'-dibromobenzophenone in THF | Tetraphenylethylene in Dichloromethane |

| Reactant B | TiCl4/Zn in THF | Bromine in Dichloromethane |

| Pressure | 1-5 bar | 1-3 bar |

| Expected Yield | >85% | >90% |

This table presents a hypothetical set of optimized parameters based on general principles of continuous-flow synthesis and the known reaction conditions for McMurry coupling and aromatic bromination.

Solvent Recovery Systems

In the synthesis of fine chemicals and pharmaceuticals, solvents constitute a significant portion of the material input and waste generated. diva-portal.org Implementing robust solvent recovery systems is crucial for improving the economic and environmental sustainability of the manufacturing process for this compound. dec.groupremondis-hazardouswaste.comecolink.com The primary solvents used in its synthesis are typically tetrahydrofuran (THF) for the McMurry coupling and a chlorinated solvent like dichloromethane (DCM) for the bromination step. nih.govacs.org

Solvent recovery in an industrial setting often employs distillation techniques to separate and purify solvents from reaction mixtures and waste streams. actenviro.comhydrite.com For a process involving multiple solvents, a multi-stage distillation approach may be necessary. pharmaceuticalprocessingworld.com

A potential solvent recovery system for the synthesis of this compound could be designed as follows:

Initial Separation: The product stream from the continuous-flow reactor would first undergo a primary separation to remove solid byproducts and the crude product.

Distillation Column for THF: The resulting solvent mixture, primarily containing THF and potentially some DCM, would be fed into a fractional distillation column. Due to the difference in boiling points (THF: ~66 °C, DCM: ~40 °C), THF can be effectively separated.

DCM Recovery: The DCM-rich stream from the first column can be further purified in a second distillation column to remove any remaining impurities.

Water Removal: As THF is miscible with water, which may be used in quenching steps, a drying process using molecular sieves might be required to obtain anhydrous THF suitable for reuse in the McMurry reaction. hydrite.com

Case studies from the pharmaceutical industry demonstrate the feasibility of high-efficiency solvent recovery. For instance, a study at AstraZeneca's API manufacturing plant detailed a process for recovering toluene (B28343) and isooctane (B107328) with high purity using a combination of liquid-liquid extraction and distillation. diva-portal.org Another example from a pharmaceutical firm showed the successful recovery of THF from a complex waste stream using a series of four distillation columns. pharmaceuticalprocessingworld.com These examples underscore the potential for significant cost savings and reduction in environmental impact through the implementation of tailored solvent recovery systems. mdpi.comresearchgate.net

Interactive Data Table: Potential Solvent Recovery Efficiency

| Solvent | Boiling Point (°C) | Recovery Method | Potential Purity | Estimated Recovery Rate |

| Tetrahydrofuran (THF) | 66 | Fractional Distillation & Drying | >99.5% | >95% |

| Dichloromethane (DCM) | 40 | Fractional Distillation | >99.8% | >97% |

This table provides estimated recovery rates and purities based on established industrial solvent recycling technologies.

Advanced Spectroscopic and Crystallographic Characterization of 1,1,2,2 Tetrakis 4 Bromophenyl Ethene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,1,2,2-Tetrakis(4-bromophenyl)ethene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can confirm the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Analysis of Bromophenyl Protons

The ¹H NMR spectrum of this compound provides critical information about the arrangement of protons on its four aromatic rings. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a distinct and predictable pattern characteristic of a para-substituted benzene (B151609) ring. rsc.org

The analysis reveals two sets of doublets, confirming the presence of two chemically non-equivalent proton environments on each of the four identical bromophenyl groups. rsc.org The protons ortho to the vinyl group and the protons ortho to the bromine atom give rise to these separate signals. The integration of these signals confirms an 8H to 8H ratio, consistent with the 16 total aromatic protons in the molecule. rsc.org

A key feature is the coupling constant (J), which for both doublets is approximately 8.4 Hz. rsc.org This value is typical for ortho-coupling between adjacent protons on a benzene ring, further substantiating the 1,4-disubstitution pattern on the phenyl rings.

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.29 | Doublet (d) | 8.4 | 8H | Aromatic protons |

| 6.87 | Doublet (d) | 8.4 | 8H | Aromatic protons |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR for Carbon Backbone and Aromatic Ring Characterization

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum, typically recorded in CDCl₃, shows five distinct signals, which correspond to the five chemically non-equivalent carbon environments in the molecule. rsc.org

These signals include the two carbons of the central ethene double bond and the carbons of the aromatic rings. The chemical shifts are influenced by the electronegativity of the attached bromine atoms and the steric effects of the bulky tetraphenylethylene (B103901) core. The carbon atoms directly bonded to the bromine atom (C-Br) and the quaternary carbons of the central ethylene (B1197577) are typically found at characteristic downfield shifts. rsc.org The symmetry of the molecule results in fewer signals than the total number of carbon atoms, as the four bromophenyl groups are chemically equivalent.

Interactive Data Table: ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 141.61 | Aromatic/Ethene Carbon |

| 139.76 | Aromatic/Ethene Carbon |

| 132.87 | Aromatic Carbon |

| 131.44 | Aromatic Carbon |

| 121.42 | Aromatic Carbon (C-Br) |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. The empirical formula of the compound is C₂₆H₁₆Br₄, which gives it a calculated molecular weight of approximately 648.02 g/mol . sigmaaldrich.com Mass spectrometric analysis validates this molecular weight, providing strong evidence for the successful synthesis of the target compound. nih.gov The presence of four bromine atoms results in a characteristic isotopic pattern in the mass spectrum, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interactive Data Table: Molecular Weight Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₁₆Br₄ | sigmaaldrich.com |

| Molecular Weight | 648.02 g/mol | sigmaaldrich.com |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

While spectroscopic methods reveal the molecular structure in solution, X-ray Diffraction (XRD) provides definitive information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data and Molecular Geometry

Although detailed single-crystal X-ray diffraction data for this compound is not widely available in the surveyed literature, some general structural features can be inferred. The molecule is expected to adopt a non-planar, propeller-like conformation due to the significant steric hindrance between the four bulky bromophenyl groups. This twisted arrangement is a hallmark of tetraphenylethylene and its derivatives. The central carbon-carbon double bond forms the axis around which the phenyl rings are twisted. In similar structures, the C-Br bond lengths are typically in the range of 1.89–1.91 Å.

A comprehensive understanding of its solid-state structure, including the precise crystal system, space group, and unit cell dimensions, awaits a detailed single-crystal XRD study.

Analysis of Intermolecular Interactions and Halogen Bonding

In the solid state, the crystal packing of this compound would be governed by a variety of non-covalent interactions. Given the presence of bromine atoms, halogen bonding is a potential and significant interaction that could influence the supramolecular assembly. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule.

Chemical Reactivity and Functionalization Strategies of 1,1,2,2 Tetrakis 4 Bromophenyl Ethene

Substitution Reactions of Bromine Atoms

The bromine atoms attached to the phenyl rings of 1,1,2,2-tetrakis(4-bromophenyl)ethene are amenable to substitution reactions, although the specific pathways are influenced by the electronic nature of the aromatic system.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) on aryl halides like this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring, which repels incoming nucleophiles. For a successful SNA r reaction, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the phenyl rings lack such strong activating groups, making direct nucleophilic substitution of the bromine atoms by common nucleophiles an unfavorable process under standard conditions.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring. While the bromine atoms themselves are deactivating, they are ortho-, para-directing. However, further electrophilic substitution on the bromophenyl rings of this compound is not a common functionalization strategy. This is because the primary route to derivatization is through the more versatile cross-coupling reactions of the carbon-bromine bond.

Oxidation and Reduction Reactions

The core tetraphenylethene structure and the peripheral bromine atoms can potentially undergo oxidation and reduction reactions, although these are less explored compared to cross-coupling strategies. The tetraphenylethene core is known to be electrochemically active and can undergo oxidation. The bromine atoms on the phenyl rings can be reductively cleaved, although this is often a side reaction to be avoided in many synthetic protocols.

Cross-Coupling Reactions for Derivative Synthesis

The most powerful and widely employed strategy for the functionalization of this compound is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the sites of the bromine atoms, providing a modular approach to synthesizing a vast array of derivatives.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or esters. This reaction is particularly well-suited for the functionalization of this compound, enabling the introduction of various aryl and heteroaryl substituents.

A notable example is the synthesis of 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethene. In this reaction, this compound is coupled with thiophene-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base, typically an aqueous solution of potassium carbonate. The reaction is usually carried out in a solvent mixture like THF under reflux conditions. This transformation replaces all four bromine atoms with thiophene rings, leading to a highly fluorescent derivative with potential applications in chemical sensing. nih.gov

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ (aq) | THF | 1,1,2,2-Tetrakis(4-(thiophen-2-yl)phenyl)ethene |

A significant application of the functionalization of this compound is the synthesis of tetra-imidazole-appended derivatives. The resulting compound, 1,1,2,2-tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene, is a complex molecule where each of the four bromophenyl groups is functionalized with an imidazole ring. nih.govsigmaaldrich.combldpharm.com While the precise synthetic pathway from this compound is not explicitly detailed in readily available literature, such transformations are typically achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling, where the N-H bond of imidazole acts as the nucleophile. These reactions would involve coupling this compound with four equivalents of imidazole in the presence of a suitable catalyst and base.

| Starting Material | Reagent | Product |

| This compound | Imidazole | 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene |

Formation of Pyridyl-Substituted TPEs

The introduction of pyridyl moieties onto the tetraphenylethylene (B103901) (TPE) core is a key strategy for creating molecules with applications in metal-organic frameworks (MOFs), sensors, and optoelectronic materials. The synthesis of 1,1,2,2-tetrakis[4-(pyridin-yl)phenyl]ethene derivatives from this compound is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.

This palladium-catalyzed reaction involves the coupling of the aryl bromide (TPE-Br) with a suitable pyridylboronic acid. The reaction typically proceeds under basic conditions, with a palladium catalyst, often in conjunction with a phosphine ligand, to facilitate the catalytic cycle. A variety of pyridylboronic acids can be used, allowing for the incorporation of pyridine rings with different substitution patterns and electronic properties.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| This compound | Pyridylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80°C |

The resulting tetrakis(pyridylphenyl)ethene compounds are valuable as nitrogen-containing organic linkers for the construction of porous coordination polymers and MOFs. nih.govrsc.orgsigmaaldrich.com

Incorporation of Thiophene Moieties

Thiophene-containing TPE derivatives are of significant interest due to their electron-rich nature, which makes them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethene is a prime example of this functionalization strategy. tcichemicals.com

The established method for this transformation is the Suzuki cross-coupling reaction. tcichemicals.com In a typical procedure, this compound is reacted with thiophene-2-boronic acid. The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base like potassium carbonate. A mixture of solvents, commonly tetrahydrofuran (B95107) (THF) and water, is used to facilitate the dissolution of both the organic substrate and the inorganic base. tcichemicals.com

Table 2: Synthesis of 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethene

| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ (10) | K₂CO₃ | THF/H₂O | 48 | 90 | tcichemicals.com |

This successful synthesis demonstrates the robustness of the Suzuki coupling for modifying the TPE scaffold and for creating more electron-rich, conjugated systems. tcichemicals.com

Formation of Cyano-Substituted Derivatives

The introduction of cyano groups onto the TPE framework leads to the formation of electron-deficient molecules with potential applications as n-type organic semiconductors and fluorescent probes. The conversion of the four bromo-substituents of this compound into cyano groups to form 1,1,2,2-tetrakis(4-cyanophenyl)ethene is a key functionalization.

While various methods exist, modern palladium-catalyzed cyanation reactions are particularly effective. These methods often employ less toxic and more manageable cyanide sources than traditional reagents. One such method involves the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source. rsc.orgmdpi.com The reaction is catalyzed by a palladium precatalyst in the presence of a suitable ligand and a base. This approach is known for its practicality and broad substrate scope, including (hetero)aryl bromides. rsc.orgmdpi.com

Table 3: General Conditions for Palladium-Catalyzed Cyanation

| Substrate | Cyanide Source | Catalyst System | Solvent | Temperature |

|---|---|---|---|---|

| Aryl Bromide | K₄[Fe(CN)₆] or Zn(CN)₂ | Palladium Precatalyst + Ligand | Dioxane/H₂O or DMAC | ≤ 100°C |

The successful synthesis of the tetracyano-TPE derivative significantly alters the electronic properties of the parent molecule, transforming it into a strong electron acceptor. apolloscientific.co.uk

Synthesis of Aldehyde-Functionalized TPEs

Aldehyde-functionalized TPEs are valuable intermediates that can be further modified through various condensation reactions to create larger, more complex architectures, such as covalent organic frameworks (COFs) and Schiff base-derived sensors. The synthesis of tetrakis(4-formylphenyl)ethene from this compound is a crucial step in accessing these materials.

A highly effective method for this transformation is the Suzuki-Miyaura coupling reaction with 4-formylphenylboronic acid. This reaction allows for the direct and efficient introduction of the aldehyde-functionalized phenyl rings. The conditions are similar to other Suzuki couplings, employing a palladium catalyst and a base in a suitable solvent system. The tolerance of the Suzuki reaction to various functional groups, including aldehydes, makes it an ideal choice. acs.org

Table 4: Plausible Synthesis of Aldehyde-Functionalized TPE via Suzuki Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent |

|---|---|---|---|---|

| This compound | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O |

The resulting tetra-aldehyde derivative serves as a versatile building block for constructing elaborate supramolecular structures and functional polymers.

Sonogashira Cross-Coupling for Alkynyl Derivatives

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes). This reaction is widely used to synthesize alkynyl-substituted TPE derivatives from this compound. These derivatives are important precursors for "click" chemistry reactions and for creating extended π-conjugated systems.

The synthesis of 1,1,2,2-tetrakis(4-ethynylphenyl)ethene involves the reaction of the tetrabromo-TPE with a protected alkyne, such as ethynyltrimethylsilane, followed by deprotection. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.

Table 5: Reaction Conditions for Sonogashira Coupling of TPE-Br

| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Triethylamine | Toluene | 80°C |

It has been noted that Sonogashira reactions on this substrate can sometimes lead to inseparable mixtures of diversely substituted compounds, highlighting a potential challenge in achieving complete tetra-substitution. The resulting tetra-alkynyl TPE is a highly versatile platform for further functionalization.

Other Coupling Reactions for Advanced Scaffolds

Beyond the widely used Suzuki and Sonogashira reactions, other cross-coupling methodologies can be applied to this compound to generate advanced and complex molecular scaffolds. These include the Heck, Stille, and Ullmann reactions.

Heck Reaction : This palladium-catalyzed reaction couples the aryl bromide with an alkene, allowing for the introduction of vinyl or substituted vinyl groups onto the TPE core. This would produce tetra(styrenyl) or tetra(acryl) substituted TPEs, which can act as monomers for polymerization or be further functionalized at the double bond.

Stille Coupling : The Stille reaction involves the coupling of the aryl bromide with an organotin compound. Its primary advantage is the vast scope of organostannanes that can be used, enabling the introduction of a wide array of functional groups, including alkyl, alkenyl, aryl, and acyl moieties. This allows for the construction of highly tailored TPE derivatives.

Ullmann Reaction : The classic Ullmann reaction is a copper-catalyzed coupling of aryl halides to form biaryl linkages. Applying this reaction in an intermolecular fashion to this compound could lead to the formation of oligomeric or polymeric structures linked by biphenyl units. Ullmann-type reactions can also be used to form C-O or C-N bonds, further expanding the synthetic possibilities.

Table 6: Overview of Other Potential Coupling Reactions

| Reaction | Coupling Partner | Metal Catalyst | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Heck | Alkene | Palladium | C-C (Aryl-Vinyl) | Polymerizable monomers, functional handles |

| Stille | Organostannane | Palladium | C-C (Aryl-R) | Highly diverse functionalization |

| Ullmann | Aryl Halide | Copper | C-C (Aryl-Aryl) | Oligomers, polymers, extended scaffolds |

These reactions provide a powerful and versatile toolkit for the synthetic chemist to manipulate the this compound scaffold, enabling the creation of novel materials with sophisticated structures and functions.

Advanced Material Applications Derived from 1,1,2,2 Tetrakis 4 Bromophenyl Ethene

Optoelectronic Materials and Devices

The unique photophysical properties of molecules derived from 1,1,2,2-tetrakis(4-bromophenyl)ethene make them prime candidates for optoelectronic applications. alfachemch.com The AIE characteristic is particularly advantageous for solid-state devices, where traditional fluorescent materials often suffer from aggregation-caused quenching (ACQ), a phenomenon that drastically reduces emission efficiency. acs.org By utilizing the TPE core, developers can create materials that are highly emissive in the solid films required for electronic devices.

Organic Semiconductors and Organic Field-Effect Transistors (OFETs)

While this compound itself is not typically used as the active semiconductor layer, it is a vital precursor for synthesizing advanced organic semiconductors for Organic Field-Effect Transistors (OFETs). OFETs are electronic devices that use an organic semiconductor material to control the flow of electrical current. nih.govresearchgate.net Key performance metrics for OFETs include carrier mobility (how quickly charge carriers move through the material), the on/off current ratio, and the threshold voltage. nih.gov

The TPE framework can be functionalized by replacing the bromine atoms with various π-conjugated moieties to create high-performance semiconductors. For example, derivatives incorporating fused thiophene rings have been shown to enhance intermolecular orbital overlap, leading to more efficient charge transport. researchgate.net Research on solution-processable small molecules featuring fused tetrathienoacene, a thiophene-based structure, has resulted in p-channel (hole-transporting) semiconductors with mobility as high as 0.48 cm² V⁻¹ s⁻¹. researchgate.net Further studies on similar structures have achieved hole mobilities up to 0.81 cm² V⁻¹ s⁻¹, demonstrating the potential of TPE-based architectures in high-performance electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The field of Organic Light-Emitting Diodes (OLEDs) has significantly benefited from materials derived from this compound. Its role as an AIE-active building block is critical for fabricating highly efficient solid-state lighting and display technologies. bldpharm.com The electroluminescence (EL) of a material refers to its ability to emit light in response to an electric current, which is the fundamental principle of OLEDs.

Through Suzuki coupling reactions, the bromo-substituents on the TPE core are replaced with functional groups like carbazole or dimesitylboron to create materials with balanced charge transport and high quantum yields. rsc.orgrsc.org These derivatives are then used as the emissive layer in multilayer OLED devices. Research has demonstrated impressive performance for non-doped, solution-processed OLEDs using these materials. For instance, devices have achieved high luminance, excellent current efficiencies, and low turn-on voltages, emitting light in the blue-green part of the spectrum. rsc.orgmdpi.com

Below is a table summarizing the performance of various OLEDs based on different TPE derivatives synthesized from brominated precursors.

| Emissive Material Derivative | Max. Luminance (cd m⁻²) | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |

| Cz-1TPE (Carbazole-TPE) rsc.org | 2858 | 3.5 | 2.1 | N/A | 3.5 |

| Cz-2TPE (Carbazole-TPE) rsc.org | 1353 | 4.9 | 3.9 | N/A | 3.5 |

| Cz-2TPE (2,7 linkage) rsc.org | 1129 | 5.5 | 3.1 | N/A | 4.2 |

| BBDCZPD (Carbazole/Dimesitylboron-TPE) rsc.org | 5406 | 5.34 | N/A | N/A | 5.2 |

| SFC (Cyano-substituted TPE) mdpi.com | 5201 | 3.67 | N/A | 1.37 | N/A |

Photodetectors and Photovoltaics

In the realm of photovoltaics, derivatives of this compound are being explored for specialized roles in enhancing the efficiency and stability of solar cells. Although not typically used as the primary light-absorbing material, their unique optical properties are valuable.

One such application is in luminescent down-shifting (LDS) layers for organic photovoltaic (OPV) devices. lneg.pt An LDS layer absorbs high-energy photons (like UV light), which can be damaging to the solar cell, and re-emits them as lower-energy photons at a wavelength where the solar cell's response is stronger. lneg.pt TPE derivatives are excellent candidates for this purpose due to their high absorption in the UV spectrum and strong fluorescence in the visible spectrum. lneg.pt

Furthermore, TPE-based molecules have been designed and synthesized to act as hole-transporting materials (HTMs) in perovskite solar cells. nih.gov An effective HTM facilitates the efficient extraction of positive charge carriers (holes) from the perovskite absorber layer to the electrode. Studies on TPE-arylamine derivatives have shown that they can be effective HTMs, with devices employing these materials demonstrating superior performance compared to those with non-fused TPE cores. nih.gov

Role in Optical Communication Networks

This compound and its derivatives are being investigated for their potential use in optical communication networks. alfachemch.com While detailed research in this specific application is still emerging, the inherent optoelectronic properties of these compounds, such as their strong solid-state luminescence, suggest potential roles in components like optical switches or signal converters. This remains an area of exploratory research.

Fluorescent Probes and Sensors

The AIE property of the tetraphenylethylene (B103901) core is exceptionally well-suited for the development of "turn-on" or "turn-off" fluorescent sensors. nih.gov In a typical sensing mechanism, the TPE-based probe is designed to be soluble and non-emissive in a solution. Upon binding to a specific target analyte, the probe may aggregate or undergo a conformational change that restricts intramolecular motion, causing a dramatic increase in fluorescence intensity. This compound serves as a versatile starting point for creating these sophisticated chemosensors. nih.govacs.org

Derivatives have been successfully synthesized for the detection of a wide range of targets, including metal ions, anions, and nitroaromatic compounds, which are common components of explosives. nih.govresearchgate.net For example, a thiophene-substituted TPE, synthesized from this compound via a Suzuki coupling, acts as an effective sensor for nitroaromatics through a fluorescence quenching mechanism. nih.gov

Biosensors for Environmental Changes and Biological Analytes

The application of TPE-based sensors extends to the detection of environmental and biological analytes in aqueous media. The design of these biosensors often involves functionalizing the TPE core with specific recognition units that can selectively bind to the target molecule.

One notable example is a TPE derivative designed to detect the copper ion (Cu²⁺) with high selectivity in an aqueous solution. nih.gov The probe's fluorescence is quenched ("turned off") upon binding with Cu²⁺. This sensor system can be taken a step further; the resulting non-fluorescent complex can then serve as a "turn-on" probe for the amino acid histidine. nih.gov When histidine is introduced, it preferentially binds to the Cu²⁺, displacing the TPE probe and restoring its strong fluorescence. nih.gov This demonstrates a cascade sensing mechanism for a biologically relevant analyte.

The versatility of the TPE platform has enabled the development of probes for a diverse array of other biological and environmental targets, including other metal ions, changes in pH (H⁺), and important biomolecules like glucose and RNA. researchgate.net

Detection of Nitroaromatic Compounds via Fluorescence Quenching

Derivatives of this compound, which is based on a tetraphenylethylene (TPE) core, are effective fluorescent sensors for detecting nitroaromatic compounds (NACs). nih.govrsc.org These materials often exhibit aggregation-induced emission (AIE), making them highly fluorescent in an aggregated state, a common condition for sensing applications. nih.gov The detection mechanism relies on fluorescence quenching, where the presence of nitroaromatic analytes diminishes the fluorescence intensity of the sensor material. rsc.org

This principle has been successfully applied in developing sensors for various NACs, which are often components of explosives. rsc.org For instance, a conjugated microporous polymer (TPE-CMP) incorporating the TPE moiety demonstrated successful detection of several nitroaromatic explosive compounds through fluorescence quenching. rsc.org Similarly, a synthesized TPE analogue, 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethene (THTPE), has been utilized for the facile detection of NACs in aqueous media with a detection limit as low as 1.0 nM. nih.gov The quenching efficiency varies depending on the specific analyte. In one study, the order of fluorescence quenching by different NACs was found to be: nitrobenzene (NB) > 4-nitrophenol (NP) > 4-nitroaniline (NA) > 2,4-dinitrotoluene (DNT) > picric acid (PA) > 1,3-dinitrobenzene (DNB). nih.gov

The sensitivity of these sensors is often quantified by the Stern-Volmer quenching constant (KSV), with higher values indicating more efficient quenching.

| Analyte | Quenching Constant (KSV) M-1 |

|---|---|

| Nitrobenzene (NB) | 2.046 × 105 |

| 4-Nitrophenol (NP) | 1.2 × 105 |

A paper strip coated with the AIE-based THTPE fluorophore has also been developed for the rapid and convenient detection of these analytes, showcasing the practical application of this technology. nih.gov

Mechanisms of Sensing (e.g., Electron Transfer, Singlet Oxygen Generation)

The primary mechanism behind the fluorescence quenching of TPE-based sensors by nitroaromatic compounds is photo-induced electron transfer (PET). rsc.orgrhhz.net When the fluorescent sensor material (the donor) is excited by light, an electron is transferred from its excited state to the electron-deficient nitroaromatic compound (the acceptor). rsc.org This transfer prevents the electron from returning to the ground state via radiative emission (fluorescence), thus quenching the signal. rhhz.net

Density functional theory (DFT) calculations can be used to understand the electronic distributions in the frontier molecular orbitals (HOMO and LUMO) of the sensor and analyte molecules, confirming the feasibility of the donor-acceptor charge transfer. nih.gov The nitro group is a well-known fluorescence quencher that operates through this PET process. rhhz.net For TPE-based conjugated microporous polymers, upon exposure to explosive compounds, an excited electron from the TPE moiety is transferred to the nitroaromatic compound, leading to immediate fluorescence quenching. rsc.org

Light-Up Supramolecular Probes

Fluorescent light-up probes are highly desirable for detection because they have minimal background fluorescence, providing a clear signal only in the presence of the target analyte. rhhz.net The development of these probes often involves using a fluorescence-quenching group that can be removed or deactivated by the target. The nitro group is frequently used as such a quencher in the design of light-up probes. rhhz.net Its small size and the ability to be readily cleaved are significant advantages. In some designs, the nitro group is combined with other quenching elements, such as a water-soluble group, to create a "super-quenched" state for an AIE dye, ensuring a very low background signal. rhhz.net

Supramolecular Chemistry and Crystal Engineering

The bromine atoms on this compound play a crucial role in directing the self-assembly of molecules into ordered supramolecular structures. This process is often driven by non-covalent interactions, particularly halogen bonding. beilstein-archives.org Halogen bonding, alongside other interactions like Br–H hydrogen bonding, can act as a synergistic driving force for the hierarchical self-assembly of brominated aromatic molecules into two-dimensional monolayers. beilstein-archives.org First-principles calculations can elucidate these interactions, quantifying the competitive nature of intermolecular forces by analyzing electron density, which shows charge accumulation at bonding regions and depletion in repulsive zones. beilstein-archives.org

This compound and its derivatives are valuable building blocks, or linkers, for the construction of highly porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). alfachemic.comsigmaaldrich.com The tetraphenylethylene core provides a rigid, tetra-functional scaffold that can be connected with metal nodes (in MOFs) or other organic linkers (in COFs) to form extended, three-dimensional porous networks. sigmaaldrich.com

The inherent luminescent properties of the TPE core make it an attractive component for creating luminescent MOFs (LMOFs) and emissive COFs. sigmaaldrich.com

| Framework Type | Key Feature | Reference |

|---|---|---|

| LMOF-261, -262, -263 | Incorporate a strongly emissive molecular fluorophore into Zn-based structures. | sigmaaldrich.com |

| Emissive COFs | Designed using an aggregation-induced emission (AIE) mechanism to overcome aggregation-caused quenching. | sigmaaldrich.com |

A key challenge in designing luminescent frameworks is overcoming aggregation-caused quenching (ACQ), where the close packing of π-conjugated layers in the solid state quenches fluorescence. sigmaaldrich.com A successful strategy to circumvent this is to incorporate linkers that exhibit aggregation-induced emission (AIE), such as the tetraphenylethylene unit. sigmaaldrich.com By integrating AIE-active building blocks into the framework, highly emissive materials can be created.

Another innovative design principle is "matrix coordination-induced emission" (MCIE). In this approach, the coordinative immobilization of the TPE core within the rigid, porous MOF structure restricts intramolecular rotations. This restriction turns on fluorescence in the typically non-emissive TPE molecule, providing an alternative mechanism to AIE for achieving highly luminescent materials. sigmaaldrich.com

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Pore Geometries and Sizes in 2D and 3D Frameworks

The tetrapodal structure of the this compound core is fundamental to its role as a linker or "organic frame monomer block" in the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). bldpharm.comambeed.com In these materials, the TPE unit acts as a four-connected node, from which a predictable, extended, and porous network can be built through reactions like Suzuki or Sonogashira coupling. nih.gov

The geometry of the resulting pores is a direct consequence of the building blocks chosen for the synthesis. uni-muenchen.de By combining the tetrahedral TPE linker with various linear or trigonal comonomers, it is possible to create frameworks with a range of predetermined pore shapes, including hexagonal, quadratic, and rhombic geometries. uni-muenchen.de This principle of reticular chemistry allows for the precise control and design of the framework's internal structure. mdpi.com

The size of the pores within these 2D and 3D frameworks can be tuned by altering the length of the linkers used in conjunction with the TPE core. While specific data for frameworks derived directly from this compound are embedded within broader studies, the general capabilities of COFs illustrate the achievable pore dimensions. For example, different COFs have been synthesized exhibiting pore diameters ranging from 0.72 nm to 2.8 nm. mdpi.com The integration of TPE derivatives into these frameworks not only creates robust porosity but can also impart properties like luminescence for sensing applications. sigmaaldrich.com

Table 1: Examples of Pore Characteristics in Covalent Organic Frameworks (COFs) This table provides illustrative data from various COFs to demonstrate the range of achievable pore sizes.

| Framework | Pore Diameter (nm) | Topology |

| COF-300 | 0.72 | 3D |

| COF-1 | 1.5 | 2D Hexagonal |

| COF-42 | 2.8 | 2D |

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous materials constructed through the self-assembly of organic building blocks via directional hydrogen bonds rather than strong covalent or coordination bonds. This assembly method offers advantages such as mild synthesis conditions and potential for self-healing. However, the available scientific literature does not currently describe the use of this compound as a building block for the construction of HOFs. The research focus for this particular compound has been on its application in frameworks based on robust covalent bonds (COFs) or coordination bonds (MOFs), where its rigid structure and reactive bromine sites are leveraged.

Polymer Science and Advanced Organic Materials

The versatility of this compound extends significantly into polymer science, where it serves as a monomer for creating polymers with specialized properties.

This compound possesses a hydrophilic character, which makes it a suitable monomer for the production of polymers with hydrophilic properties. alfachemch.com The incorporation of this TPE derivative into a polymer backbone can enhance its affinity for water. While the principle has been noted, detailed studies specifying the synthesis and characterization of such polymers, including measurements of properties like water uptake or contact angle, are not extensively detailed in the current body of peer-reviewed literature. The potential application lies in fields requiring materials with controlled wettability or water compatibility. alfachemch.com

A significant application of this compound is in the synthesis of cross-linked conjugated polymer nanoparticles. These materials are of great interest due to their unique optical and electronic properties, often stemming from the aggregation-induced emission (AIE) characteristics of the TPE core. ruixibiotech.com

A notable example involves the synthesis of poly(tetraphenylethene-co-biphenyl) (PTPEBP) nanoparticles via a Suzuki-miniemulsion polymerization method. In this process, this compound is reacted with [1,1′-biphenyl]-4,4′-diyldiboronic acid. The resulting PTPEBP material forms spherical nanoparticles with an average particle size of 56 nm. These nanoparticles are highly cross-linked, rendering them insoluble in common organic solvents. Nitrogen adsorption and desorption measurements confirm their porous nature, revealing a specific surface area of 69.1 m²/g and a pore size centered at approximately 2.5 nm. Such porous, fluorescent nanoparticles have demonstrated potential as chemical sensors.

Biomedical Research and Theranostics

The tetraphenylethylene scaffold, for which this compound is a key precursor, holds promise in biomedical research, particularly in the development of therapeutic agents.

A novel strategy in cancer therapy involves the inhibition of the enzyme telomerase, which is responsible for maintaining the length of telomeres at the ends of chromosomes and is overactive in the majority of cancer cells. nih.gov The G-rich single-stranded overhang of telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. nih.gov The formation and stabilization of this G-quadruplex structure can physically block telomerase from accessing the telomere, thereby inhibiting its function and leading to telomere shortening, cellular senescence, and ultimately, cancer cell death. nih.govresearchgate.net

Small molecules that can bind to and stabilize these G-quadruplex structures are therefore of significant interest as potential anticancer drugs. nih.gov Many effective G-quadruplex ligands are planar, polycyclic aromatic compounds. nih.gov Examples of potent telomerase inhibitors that operate through this mechanism include various derivatives of acridine, ethidium, and dibenzophenanthroline. nih.govnih.gov

Table 2: Examples of G-Quadruplex Stabilizing Compounds and Telomerase Inhibition This table shows IC₅₀ values for various compounds, indicating their potency in inhibiting telomerase activity.

| Compound Family | Example Compound | Telomerase IC₅₀ (nM) | Reference |

| Acridine Derivative | BRACO-19 | 115 ± 18 | researchgate.net |

| Ethidium Derivative | Derivative 1 | ~18-100 | nih.gov |

| Dibenzophenanthroline | Derivative 9 | 28 | nih.gov |

The this compound molecule serves as a versatile chemical scaffold. The four phenyl rings can be functionalized via the bromine atoms to introduce various chemical groups. This allows for the rational design of novel TPE derivatives engineered to interact specifically with G-quadruplex DNA. By modifying the structure to enhance planarity and introduce cationic charges or hydrogen-bonding moieties, it is conceivable to develop new classes of G-quadruplex-interactive molecules. These new molecules, derived from the TPE core, could offer a unique three-dimensional binding mode compared to traditional planar ligands, potentially leading to higher selectivity and efficacy as telomerase inhibitors for cancer therapy. nih.gov

Drug Delivery Systems

While direct applications of this compound in drug delivery systems are not extensively documented in primary research literature, its derivatives, particularly those functionalized with carboxylic acid groups to form 1,1,2,2-Tetra(4-carboxylphenyl)ethylene, are utilized in the construction of metal-organic frameworks (MOFs). oaepublish.comcd-bioparticles.netnih.gov These MOFs, which are porous coordination polymers, have shown considerable promise as drug delivery vehicles. nih.gov The inherent porosity of MOFs allows for the encapsulation of therapeutic agents, and the framework itself can be designed for controlled release of the drug cargo under specific physiological conditions.

The AIE properties of the TPE core within these frameworks can also be exploited for simultaneous tracking of the drug carrier, providing a theranostic platform where the delivery and release of a drug can be monitored through fluorescence imaging. The general strategy involves synthesizing MOFs from TPE-based ligands, loading them with drugs, and then observing their behavior in biological systems. The fluorescence of the TPE unit, which is "turned on" in the aggregated state within the MOF structure, serves as a beacon for imaging.

| Feature of TPE-based MOFs | Relevance to Drug Delivery |

| High Porosity and Surface Area | High drug loading capacity. |

| Tunable Structure | Controlled release of therapeutic agents. |

| Aggregation-Induced Emission | Real-time tracking and imaging of the delivery vehicle. |

| Biocompatibility (in some cases) | Suitability for in vivo applications. |

Photodynamic Therapy and Photoactivated Drug Activation

The application of this compound derivatives in photodynamic therapy (PDT) is an emerging area of research, primarily through their incorporation into more complex systems like MOFs and other nanoparticles. oaepublish.com PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to cancer cells. nih.gov

Materials constructed using this compound as a linker can be designed to act as efficient photosensitizers. alfachemic.com The extended π-conjugation of the TPE core can facilitate the absorption of light, and the presence of heavy bromine atoms can enhance intersystem crossing, a key process in the generation of singlet oxygen, a highly cytotoxic ROS. When integrated into MOFs, these TPE-based photosensitizers can be protected from aggregation-induced quenching that often plagues traditional photosensitizers in aqueous biological environments. nih.gov

Furthermore, upconversion nanoparticles, which can be synthesized with MOFs containing this compound, have been noted for their applications in photodynamic therapy and photoactivated drug activation. alfachemic.com These nanoparticles can absorb near-infrared light, which has deeper tissue penetration, and convert it to visible light to activate the photosensitizer, thereby enhancing the efficacy of PDT for deeper tumors.

| Component | Role in Photodynamic Therapy |

| This compound core | Light-harvesting and potential for enhanced intersystem crossing. |

| Metal-Organic Framework (MOF) | Prevents aggregation-caused quenching of the photosensitizer. |

| Upconversion Nanoparticles | Enables activation of the photosensitizer with deeper-penetrating near-infrared light. |

In Vivo Bioimaging and Biodetection

The intrinsic AIE properties of the tetraphenylethylene scaffold make its derivatives, including those synthesized from this compound, highly suitable for in vivo bioimaging and biodetection. acs.org Unlike traditional fluorescent dyes that often suffer from quenching at high concentrations, AIE luminogens (AIEgens) exhibit enhanced fluorescence in the aggregated state, which is advantageous for imaging cells and tissues where molecules may accumulate.

Derivatives of this compound can be functionalized to create fluorescent probes that specifically target and bind to biological molecules or pathogens. For instance, a TPE derivative bearing oligosaccharide moieties has been synthesized for the detection of the influenza virus. nih.gov The binding of the probe to the virus restricts the intramolecular rotation of the TPE core, leading to a "turn-on" fluorescence signal that allows for viral detection. nih.gov

Moreover, MOFs constructed from TPE derivatives, including this compound, are being explored for their use in biodetection. oaepublish.comalfachemic.com The porous nature of these frameworks can be designed to selectively capture specific analytes, and the fluorescence of the TPE linker can provide a detectable signal upon binding. For example, a rod-like MOF based on a TPE derivative has been developed as an electrochemiluminescence immunosensor for the ultrasensitive detection of the neuron-specific enolase biomarker. acs.org

| Application | Role of this compound Derivative | Principle of Detection |

| Influenza Virus Detection | Forms the core of a fluorescent oligosaccharide probe. nih.gov | Aggregation-induced emission upon binding to the virus. nih.gov |

| Biomarker Sensing | Acts as the luminophore in a metal-organic framework-based sensor. acs.org | Changes in fluorescence or electrochemiluminescence upon analyte binding. acs.org |

| Cellular Imaging | Functions as a fluorescent label for specific cellular components. | "Turn-on" fluorescence in the aggregated state within cells. |

Antiviral Properties

There have been claims from chemical suppliers that tetrakis(4-bromophenyl)ethylene has demonstrated antiviral properties against the H1N1 influenza virus. alfachemch.com However, a comprehensive review of peer-reviewed scientific literature does not currently provide detailed research findings or data to substantiate this claim.

Research into the antiviral activities of tetraphenylethylene derivatives is an area of interest. For example, as mentioned previously, TPE derivatives have been developed into fluorescent probes for the detection of the influenza virus, which is distinct from therapeutic antiviral activity. nih.gov Other studies have investigated different classes of brominated compounds or other molecular scaffolds for their ability to inhibit viral replication. While the potential for this compound to possess intrinsic antiviral properties remains a possibility that warrants further scientific investigation, there is currently a lack of published evidence to support this.

Theoretical and Computational Studies on 1,1,2,2 Tetrakis 4 Bromophenyl Ethene and Its Derivatives

Quantum Chemical Calculations for Photophysical Properties

Quantum chemical calculations are essential for elucidating the underlying mechanisms of the unique photophysical properties of tetraphenylethene (TPE) and its derivatives, such as aggregation-induced emission (AIE). nih.gov Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model the electronic structure and excited states of these molecules. bohrium.com

Research on TPE derivatives has shown that their photophysical behavior is highly dependent on the substitution pattern. acs.org Theoretical calculations help to understand the excited-state decay pathways. In an isolated state or in a good solvent, TPE derivatives can often dissipate energy through non-radiative pathways, such as E/Z photoisomerization (rotation around the central double bond) or photocyclization, leading to weak or no fluorescence. nih.govacs.org However, in an aggregated state, these intramolecular rotations and vibrations are restricted. nih.gov

Computational studies on model TPE systems have quantified the energy barriers for these decay processes. For instance, calculations on methylated TPE derivatives revealed that in a derivative with low fluorescence quantum yield, the photocyclization pathway was barrierless, providing an efficient non-radiative decay channel. acs.org In contrast, for a highly fluorescent derivative, both photocyclization and photoisomerization pathways had significant energy barriers, making radiative decay (fluorescence) a more favorable outcome. nih.govacs.org These findings support the "restriction of intramolecular motion" (RIM) as a key mechanism for the AIE phenomenon. nih.gov

For 1,1,2,2-tetrakis(4-bromophenyl)ethene, quantum chemical calculations can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and the nature of electronic transitions (e.g., π-π*). These calculations are crucial for understanding its electronic absorption and emission spectra. The heavy bromine atoms can also influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing from the singlet excited state to a triplet state, a process that can also be modeled computationally.

Table 1: Theoretical Calculation Methods and Findings for TPE Derivatives

| Calculation Method | System Studied | Key Findings |